1,4-Dioxane-2-carboxaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxane-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h3,5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYANKPFXHJUCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602805 | |
| Record name | 1,4-Dioxane-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56217-56-2 | |
| Record name | 1,4-Dioxane-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 1,4-Dioxane-2-Carboxaldehyde (CAS 56217-56-2)
Executive Summary
1,4-Dioxane-2-carboxaldehyde (CAS 56217-56-2) is a versatile heterocyclic building block employed in the synthesis of pharmaceutical agents, particularly kinase inhibitors and receptor modulators. Distinguished by its 1,4-dioxane core, this moiety serves as a strategic bioisostere for morpholine or cyclohexane rings, offering modulated lipophilicity (LogP) and improved aqueous solubility without introducing a basic nitrogen center. This guide details its physicochemical profile, validated synthetic routes, and critical handling protocols for drug discovery applications.[1]
Part 1: Chemical Identity & Physicochemical Profile[2]
Unlike the common solvent 1,4-dioxane, the 2-carboxaldehyde derivative possesses a reactive carbonyl "handle" at the C2 position, rendering it susceptible to both nucleophilic attack and oxidation.
Datasheet
| Property | Specification |
| IUPAC Name | 1,4-Dioxane-2-carbaldehyde |
| CAS Number | 56217-56-2 |
| Molecular Formula | C₅H₈O₃ |
| Molecular Weight | 116.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~68–72 °C (at 15 mmHg) / ~185 °C (at 760 mmHg, predicted) |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) |
| Solubility | Miscible with DCM, THF, MeOH; Soluble in water |
| Chirality | C2 is a stereocenter.[2] CAS 56217-56-2 typically refers to the racemate. |
Structural Analysis
The molecule features a six-membered ether ring (dioxane) in a chair conformation. The formyl group at C2 prefers the equatorial position to minimize 1,3-diaxial interactions, though the energy barrier for ring flipping allows for axial conformers.
-
Medicinal Relevance: The oxygen atoms at positions 1 and 4 act as hydrogen bond acceptors (HBA), potentially interacting with serine or threonine residues in protein binding pockets.
Part 2: Synthetic Routes & Production[4][5]
The most robust route for generating high-purity 1,4-dioxane-2-carboxaldehyde is the controlled oxidation of (1,4-dioxan-2-yl)methanol . Direct synthesis from acyclic precursors is possible but often yields lower selectivity.
Primary Route: Swern Oxidation
For research-scale synthesis (gram scale), the Swern oxidation is preferred to prevent over-oxidation to the carboxylic acid.
Reagents: Oxalyl chloride (COCl)₂, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N), Dichloromethane (DCM).
Workflow Logic:
-
Activation: DMSO reacts with oxalyl chloride at low temperature (-78°C) to form the active chlorosulfonium intermediate.
-
Alkoxysulfonium Formation: The alcohol attacks the sulfur, releasing HCl.
-
Deprotonation: Triethylamine abstracts a proton, triggering the rearrangement to release dimethyl sulfide (DMS) and the desired aldehyde.
Alternative Green Route: TEMPO Oxidation
For larger scales where chlorinated byproducts are undesirable, a TEMPO/NaOCl system is effective.
Protocol Visualization (DOT):
Caption: Figure 1. Swern Oxidation workflow for the synthesis of 1,4-dioxane-2-carboxaldehyde from its alcohol precursor.
Part 3: Reactivity & Synthetic Utility
The aldehyde moiety serves as a "linchpin" for diversifying the dioxane scaffold.
Reductive Amination (Key MedChem Application)
This is the most frequent transformation, used to append the dioxane ring to amines (forming secondary/tertiary amines).
Standard Protocol (Self-Validating):
-
Imine Formation: Mix Aldehyde (1.0 eq) + Amine (1.0-1.2 eq) in DCE or THF. Add drying agent (MgSO₄) or molecular sieves if the amine is unreactive.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). STAB is preferred over NaCNBH₃ due to lower toxicity and better acid tolerance.
-
Validation: Monitor disappearance of aldehyde peak (~9.7 ppm) via 1H-NMR or TLC (Aldehydes stain orange with 2,4-DNP; Amines stain blue/purple with Ninhydrin).
Wittig/HWE Olefination
Used to extend the carbon chain, often to create linkers for PROTACs or bivalent ligands.
-
Reagents: Phosphonium ylides (Wittig) or Phosphonates (HWE).
-
Conditions: KOtBu or NaH in THF, 0°C to RT.
Reactivity Map (DOT):
Caption: Figure 2. Divergent synthetic pathways utilizing 1,4-dioxane-2-carboxaldehyde as a core scaffold.
Part 4: Medicinal Chemistry Applications[2][6]
The "Dioxane Effect"
In drug design, replacing a cyclohexane or phenyl ring with a 1,4-dioxane ring often results in:
-
Lower LogP: The ether oxygens increase polarity, improving aqueous solubility.
-
Metabolic Stability: Unlike open-chain ethers (which are prone to rapid O-dealkylation), the cyclic dioxane structure is relatively robust against CYP450 metabolism, although the alpha-carbon is a potential site for oxidation.
-
Vector Placement: The 2-position substitution allows for specific vector orientation of the attached pharmacophore, distinct from the planar geometry of aromatic rings.
Case Study Context
This intermediate is often used in the synthesis of Alpha-1 adrenergic receptor antagonists (structurally related to Doxazosin analogs) and Tyrosine Kinase Inhibitors (TKIs) where the dioxane ring acts as a solvent-exposed solubilizing group.
Part 5: Handling, Stability & Safety
Peroxide Formation
Like all ethers, the dioxane ring is susceptible to autoxidation, forming explosive peroxides upon prolonged exposure to air and light.[3]
-
Test: Use starch-iodide paper (turns blue) or commercial peroxide test strips before distillation.
-
Prevention: Store under inert atmosphere (Argon/Nitrogen) and inhibit with BHT (butylated hydroxytoluene) if permissible for the end application.
Aldehyde Instability
The aldehyde group will slowly oxidize to 1,4-dioxane-2-carboxylic acid if exposed to air.
-
Storage: -20°C is recommended for long-term storage.
-
Purification: If the liquid becomes viscous or acidic (check pH), purify via vacuum distillation or a rapid silica plug filtration (eluting with 10-20% EtOAc/Hexanes).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776262, 1,4-Dioxane-2-carboxaldehyde. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[4] (Standard protocol validation). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1,4-Dioxane. (Safety and Peroxide Data). Retrieved from [Link]
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The Solubility of 1,4-Dioxane-2-Carboxaldehyde in Organic Solvents: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Introduction: The Significance of Solubility for 1,4-Dioxane-2-Carboxaldehyde
The efficiency of chemical reactions, the ease of product purification, and the stability of formulations are all profoundly influenced by the solubility of the starting materials and intermediates. For a molecule like 1,4-dioxane-2-carboxaldehyde, which combines a polar heterocyclic ether system with a reactive aldehyde functionality, understanding its interactions with various organic solvents is paramount. The 1,4-dioxane moiety, a cyclic ether, is known for its miscibility with water and its ability to act as a hydrogen bond acceptor.[1][2] The aldehyde group, containing a polar carbonyl double bond, further contributes to the molecule's polarity and potential for intermolecular interactions.[3] This guide will dissect the structural features of 1,4-dioxane-2-carboxaldehyde to predict its solubility behavior in a range of common organic solvents.
Predicted Solubility Profile of 1,4-Dioxane-2-Carboxaldehyde
Based on the principles of "like dissolves like," the solubility of 1,4-dioxane-2-carboxaldehyde is expected to be highest in polar organic solvents. The presence of two ether oxygen atoms and the carbonyl oxygen of the aldehyde group allows the molecule to act as a hydrogen bond acceptor, leading to favorable interactions with protic solvents.[3][4] Its polarity also suggests good solubility in polar aprotic solvents. Conversely, its solubility is predicted to be limited in nonpolar solvents.
The following table summarizes the predicted solubility of 1,4-dioxane-2-carboxaldehyde in a selection of organic solvents. These predictions are qualitative and based on the chemical properties of the 1,4-dioxane ring and the aldehyde functional group.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the ether and carbonyl oxygens.[4][5] |
| Water | Moderate to High | The parent 1,4-dioxane is miscible with water.[1] The aldehyde group can also hydrogen bond with water.[3] However, the overall organic character may limit complete miscibility. | |
| Polar Aprotic | Acetone, Acetonitrile | High | Strong dipole-dipole interactions with the polar carbonyl group and ether linkages.[5] |
| Dimethylformamide (DMF) | High | A highly polar solvent capable of strong dipole-dipole interactions. | |
| Tetrahydrofuran (THF) | High | Structurally similar to the dioxane ring, promoting favorable interactions. | |
| Nonpolar | Hexane, Toluene | Low | Lack of favorable interactions (dipole-dipole or hydrogen bonding) to overcome the intermolecular forces of the solvent. |
| Chlorinated | Dichloromethane | Moderate | Can engage in dipole-dipole interactions, but less polar than aprotic polar solvents. |
Factors Influencing Solubility: A Mechanistic Perspective
The solubility of 1,4-dioxane-2-carboxaldehyde is governed by a balance of intermolecular forces between the solute and the solvent molecules. The following diagram illustrates the key molecular features of 1,4-dioxane-2-carboxaldehyde and their potential interactions with different solvent types.
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suppliers and price of 1,4-dioxane-2-carboxaldehyde
An In-Depth Technical Guide to 1,4-Dioxane-2-Carboxaldehyde: Synthesis, Applications, and Procurement for Pharmaceutical Research
Executive Summary
1,4-Dioxane-2-carboxaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its unique structural motif, featuring a saturated dioxane ring appended with a reactive aldehyde group, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering its physicochemical properties, plausible synthetic routes with mechanistic insights, and critical applications. Furthermore, it addresses the practical aspects of procurement, including a survey of suppliers and pricing considerations, and outlines stringent safety protocols essential for its handling and storage, drawing from data on the parent 1,4-dioxane scaffold.
Introduction: The Role of the Dioxane Scaffold in Drug Discovery
Heterocyclic compounds form the cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs incorporating these structures. The 1,4-dioxane ring system, a saturated six-membered heterocycle containing two oxygen atoms at positions 1 and 4, is a bio-isosterically versatile scaffold. It can modulate physicochemical properties such as solubility and metabolic stability, and its defined stereochemistry allows for precise three-dimensional positioning of functional groups to interact with biological targets. The introduction of a carboxaldehyde group at the 2-position transforms this scaffold into a highly reactive and valuable intermediate for constructing diverse and complex drug candidates, including novel muscarinic receptor antagonists and anticancer agents.[1]
Caption: Chemical structure of 1,4-Dioxane-2-carboxaldehyde.
Physicochemical and Spectroscopic Properties
A thorough understanding of the compound's properties is fundamental for its application in synthesis and for ensuring proper handling. The data presented below is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 56217-56-2 | [2][3] |
| Molecular Formula | C₅H₈O₃ | [4][5] |
| Molecular Weight | 116.12 g/mol | [2][4] |
| IUPAC Name | 1,4-dioxane-2-carbaldehyde | [2] |
| Boiling Point | 194.1 ± 25.0 °C (Predicted) | [4] |
| Density | 1.220 ± 0.06 g/cm³ (Predicted) | [4] |
| SMILES | O=CC1COCCO1 | [2][5] |
| InChIKey | SOYANKPFXHJUCE-UHFFFAOYSA-N | [5] |
Spectroscopic Characterization (Expected):
-
¹H NMR: Expect signals for the aldehyde proton (CHO) around 9-10 ppm. The protons on the dioxane ring will appear in the 3-4.5 ppm region, showing complex splitting patterns due to their diastereotopic nature.
-
¹³C NMR: The carbonyl carbon of the aldehyde will be highly deshielded, appearing around 200 ppm. The carbons of the dioxane ring will resonate in the 60-80 ppm range.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch will be present around 1720-1740 cm⁻¹. C-H stretches for the aldehyde will appear near 2720 and 2820 cm⁻¹.
Synthesis and Mechanistic Considerations
While direct, detailed preparations of 1,4-dioxane-2-carboxaldehyde are not extensively published in readily available literature, a logical and common synthetic approach involves the controlled oxidation of the corresponding primary alcohol, (1,4-dioxan-2-yl)methanol. This precursor is more accessible, often prepared via reactions involving ethylene glycol and an appropriate three-carbon synthon.
Expertise in Action: Why Controlled Oxidation is Key The primary challenge in this synthesis is preventing over-oxidation of the aldehyde to the less reactive and often undesired carboxylic acid. Standard, aggressive oxidizing agents like potassium permanganate or chromic acid are generally unsuitable. Therefore, milder, more selective methods are required. The Swern oxidation or the use of pyridinium chlorochromate (PCC) are field-proven choices that provide high yields of the aldehyde while minimizing the formation of the carboxylic acid byproduct.
Caption: Plausible synthetic workflow for 1,4-dioxane-2-carboxaldehyde.
Protocol: Synthesis via PCC Oxidation (Illustrative)
This protocol is a representative, self-validating method based on standard organic chemistry principles for the oxidation of primary alcohols to aldehydes.
-
Inert Atmosphere: Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction to prevent moisture contamination.
-
Reagent Preparation: In the flask, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Substrate Addition: Dissolve (1,4-dioxan-2-yl)methanol (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Reaction: Add the alcohol solution dropwise to the stirring PCC suspension at room temperature. The mixture will typically turn dark and thick.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts. Wash the filter cake thoroughly with additional diethyl ether.
-
Purification: Combine the organic filtrates and concentrate them under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield pure 1,4-dioxane-2-carboxaldehyde.
Applications in Medicinal Chemistry
The aldehyde functional group is a cornerstone of synthetic chemistry, enabling a vast array of transformations. 1,4-dioxane-2-carboxaldehyde is thus a powerful intermediate for introducing the dioxane moiety into larger molecules.
-
Reductive Amination: The most common application is reacting the aldehyde with primary or secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines, a key linkage in many drug molecules.
-
Wittig and Related Olefinations: Reaction with phosphorus ylides allows for the formation of C=C double bonds, extending carbon chains and creating precursors for further functionalization.
-
Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents yields secondary alcohols, providing a route to chiral centers and more complex scaffolds.
-
Cycloadditions and Multi-component Reactions: The aldehyde can participate in various named reactions to rapidly build molecular complexity.
Caption: Reductive amination using 1,4-dioxane-2-carboxaldehyde.
Safety, Handling, and Storage
Authoritative Grounding: The safety profile of 1,4-dioxane-2-carboxaldehyde is not extensively documented independently. Therefore, it is imperative to handle it with the same precautions as its parent compound, 1,4-dioxane, which is a known hazard.[6] 1,4-Dioxane is classified as a likely human carcinogen by the EPA and can form explosive peroxides upon storage and exposure to air.[6][7][8]
Core Safety Protocols:
-
Handling: All manipulations must be performed in a certified chemical fume hood.[6] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6] Avoid inhalation of vapors and contact with skin and eyes.[6][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, light, and ignition sources.[9][10] The container should be dated upon receipt and upon opening.[6] Due to the high risk of peroxide formation, it is recommended to test for peroxides periodically, especially before distillation or concentration.[6] Opened containers should ideally be used within 6 months.[6]
-
Fire Safety: The compound is expected to be flammable. Use dry sand, dry chemical, or alcohol-resistant foam for extinguishment.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[6][9]
Caption: Decision workflow for handling potentially peroxide-forming ethers.
Supplier Landscape and Procurement
1,4-Dioxane-2-carboxaldehyde is a specialty chemical primarily available through suppliers catering to the research and development sector. It is not typically stocked in large quantities, and procurement may involve lead times.
Trustworthiness in Procurement: When selecting a supplier, prioritize those who provide comprehensive documentation, including a Certificate of Analysis (CoA) with purity data (e.g., from NMR or GC-MS) and a Safety Data Sheet (SDS).
| Supplier | Product Name | CAS Number | Purity | Notes |
| Advanced ChemBlocks (AChemBlock) | 1,4-Dioxane-2-carbaldehyde | 56217-56-2 | 97% | Price available via custom quote.[2] |
| BLD Pharm | 1,4-Dioxane-2-carboxaldehyde | 56217-56-2 | N/A | Available for online ordering; may require cold-chain transport.[3] |
| ChemicalBook | 1,4-二噁烷-2-甲醛 (1,4-Dioxane-2-carboxaldehyde) | 56217-56-2 | N/A | Lists multiple global suppliers.[4] |
| Sigma-Aldrich (Merck) | 1,4-Dioxane-2-carboxaldehyde | 56217-56-2 | N/A | Availability may vary by region. Often sold through partner suppliers.[11] |
Pricing: The price of 1,4-dioxane-2-carboxaldehyde is not publicly listed and is available "by quote". This is standard for specialized building blocks. Pricing is influenced by quantity, required purity, and supplier. For budgetary planning, researchers can look at structurally related compounds; for example, 1,4-Dioxane-2-carboxylic acid is listed by some suppliers in the range of
Conclusion
1,4-Dioxane-2-carboxaldehyde stands out as a valuable and versatile intermediate for pharmaceutical research. Its ability to introduce the metabolically stable and structurally significant dioxane ring via the highly reactive aldehyde handle makes it a powerful tool in the synthesis of novel therapeutic agents. However, its utility is intrinsically linked to a rigorous adherence to safety protocols, particularly concerning its potential for peroxide formation and its likely carcinogenic nature. By understanding its synthesis, applications, and procurement landscape, and by prioritizing safety, researchers can effectively leverage this building block to advance the frontiers of drug discovery.
References
-
PubChem. (n.d.). (R)-1,4-dioxane-2-carboxylic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
PubChemLite. (n.d.). 1,4-dioxane-2-carbaldehyde (C5H8O3). Retrieved February 24, 2026, from [Link]
-
Bolt Tanks. (n.d.). Dioxane Transport Solutions: Safety & Compliance. Retrieved February 24, 2026, from [Link]
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ChemUniverse. (n.d.). 1,4-DIOXANE-2-CARBOXYLIC ACID [P77574]. Retrieved February 24, 2026, from [Link]
-
Agilent Technologies. (2019, April 1). 1,4-Dioxane Standard - Safety Data Sheet. [Link]
-
University of California Center for Laboratory Safety. (2013, January 28). 1,4-Dioxane - Standard Operating Procedure. [Link]
-
Organic Syntheses. (n.d.). An - oven-dried, 500-mL, three-necked, round-bottomed flask. Retrieved February 24, 2026, from [Link]
-
Wikipedia. (n.d.). 1,4-Dioxane. Retrieved February 24, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,4-Dioxane. Retrieved February 24, 2026, from [Link]
-
Aclarity. (2025, January 13). How 1,4-Dioxane is Manufactured and Used in Various Industries. [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of 1,4-Dioxane 15. Retrieved February 24, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). TECHNICAL FACT SHEET - 1,4-DIOXANE. Retrieved February 24, 2026, from [Link]
-
Interstate Technology Regulatory Council (ITRC). (n.d.). History of Use and Potential Sources. Retrieved February 24, 2026, from [Link]
-
MDPI. (2023, August 17). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]
-
Royal Society of Chemistry. (n.d.). Cyto- and geno-toxicity of 1,4-dioxane and its transformation products during ultraviolet-driven advanced oxidation processes. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). 1,4-Dioxane, a Suitable Scaffold for the Development of Novel M-3 Muscarinic Receptor Antagonists. Retrieved February 24, 2026, from [Link]
-
Interstate Technology Regulatory Council (ITRC). (n.d.). Remediation and Treatment Technologies 1,4-Dioxane. Retrieved February 24, 2026, from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). HEALTH EFFECTS - Toxicological Profile for 1,4-Dioxane. Retrieved February 24, 2026, from [Link]
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Comparative Technical Guide: 1,4-Dioxane-2-Carboxaldehyde vs. Tetrahydrofuran-2-Carboxaldehyde
Executive Summary: The Stability-Reactivity Paradox
In medicinal chemistry and organic synthesis, tetrahydrofuran-2-carboxaldehyde (THF-2-CHO) and 1,4-dioxane-2-carboxaldehyde (DOX-2-CHO) represent two critical heterocyclic building blocks. While they appear structurally analogous—differing only by ring size and a single oxygen atom—their physicochemical behaviors and synthetic utilities are radically different.
-
THF-2-CHO is a robust, commercially available reagent used extensively as a chiral pool building block (derived from furfural).
-
DOX-2-CHO is a labile, transient intermediate that readily hydrates or dimerizes. It is rarely isolated in pure form; instead, it is typically generated in situ from stable precursors (e.g., (1,4-dioxan-2-yl)methanol) or handled as a protected acetal.
This guide dissects the structural causality behind these differences, providing actionable protocols for their generation, handling, and application in drug discovery.
Structural & Physicochemical Profiling[1]
The introduction of the second oxygen atom in the dioxane ring fundamentally alters the electronic landscape and conformational mobility compared to the THF ring.
Table 1: Comparative Physicochemical Metrics
| Feature | Tetrahydrofuran-2-carboxaldehyde | 1,4-Dioxane-2-carboxaldehyde |
| Structure | 5-membered ether ring | 6-membered bis-ether ring |
| Conformation | Envelope (Pucker) | Chair (dominant) / Twist-Boat |
| Stability | High: Isolable liquid, stable at RT. | Low: Prone to hydration/dimerization. |
| LogP (Calc) | ~0.6 (Lipophilic) | ~ -0.4 (Hydrophilic) |
| TPSA | ~26 Ų | ~35 Ų |
| Electronic Effect | Inductive withdrawal by 1 oxygen. | Stronger inductive withdrawal (2 oxygens); Anomeric effects. |
| Key Risk | Peroxide formation upon storage. | Ring-opening metabolism; Dimerization. |
Conformational Analysis
-
THF-2-CHO: Adopts an envelope conformation where the oxygen is often at the flap. The aldehyde substituent prefers a pseudo-equatorial position to minimize steric strain, though rotation allows for facile reaction.
-
DOX-2-CHO: The 1,4-dioxane ring exists predominantly in a chair conformation.[1] However, the aldehyde at the C2 position experiences the anomeric effect due to the adjacent ring oxygen. The axial preference of electronegative substituents (like the carbonyl oxygen's lone pair interaction) competes with steric bulk, often destabilizing the monomeric aldehyde in favor of a hydrated gem-diol or a cyclic hemiacetal dimer.
Synthetic Pathways & Handling[2][3]
Tetrahydrofuran-2-carboxaldehyde (The Stable Reagent)
This compound is standardly accessible via the catalytic hydrogenation of furfural (furan-2-carboxaldehyde), a biomass-derived platform chemical.
Reaction Flow: Furfural + H2 (Pd/C) → THF-2-CHO
1,4-Dioxane-2-carboxaldehyde (The Transient Intermediate)
Direct isolation is difficult. The most reliable route for medicinal chemists is the oxidation of (1,4-dioxan-2-yl)methanol (which is commercially available and stable) immediately prior to use.
Reaction Flow: (1,4-Dioxan-2-yl)methanol + Swern/Dess-Martin → [DOX-2-CHO] → Immediate Trapping
Visualization: Synthesis & Stability Workflow
Figure 1: Comparative synthetic availability. Note the instability pathway for the dioxane derivative.
Experimental Protocols
Protocol A: Synthesis of THF-2-Carboxaldehyde (Reduction)
Use this for generating gram-scale quantities of the stable building block.
-
Setup: Charge a high-pressure autoclave with Furfural (100 mmol) and 5% Pd/C (5 mol%).
-
Solvent: Add dry Methanol (100 mL).
-
Reaction: Pressurize with H₂ (50 bar) and heat to 100°C for 4 hours.
-
Workup: Filter catalyst through Celite. Concentrate filtrate in vacuo.
-
Purification: Distill under reduced pressure (bp ~150°C at atm, lower at vacuum) to obtain a colorless liquid.
-
Validation: ¹H NMR (CDCl₃) shows distinct aldehyde proton at δ 9.6 ppm.
Protocol B: In Situ Generation & Trapping of 1,4-Dioxane-2-Carboxaldehyde
Use this for incorporating the dioxane motif into a drug scaffold via reductive amination.
-
Oxidation (Dess-Martin Periodinane - DMP):
-
To a solution of (1,4-dioxan-2-yl)methanol (1.0 eq) in wet DCM (DMP requires trace water for mechanism), add DMP (1.2 eq) at 0°C.
-
Stir at RT for 1 hour. TLC will show consumption of alcohol. Do not attempt to isolate.
-
-
Quench & Extraction:
-
Dilute with Et₂O. Add 1:1 mixture of sat. NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously until layers clear.
-
Separate organic layer, dry over MgSO₄, and filter.
-
-
Immediate Trapping (Reductive Amination):
-
Immediately add the amine substrate (1.0 eq) and STAB (Sodium Triacetoxyborohydride, 1.5 eq) to the filtrate.
-
Stir for 12 hours.
-
-
Rationale: Isolating the aldehyde leads to polymerization or hydration. The in situ method ensures the reactive aldehyde is consumed by the amine faster than it degrades.
Medicinal Chemistry Applications & Metabolic Fate[6][7]
Bioisosterism
-
THF: Often used as a spacer or to mimic ribose rings. It is lipophilic enough to cross membranes but polar enough to improve solubility compared to cyclopentane.
-
1,4-Dioxane: Used to lower LogP (increase hydrophilicity) significantly compared to cyclohexane or THF. The two oxygens disrupt hydrophobic networks.
Metabolic Stability & Toxicity
A critical consideration in drug design is the metabolic liability of these rings.[4]
-
THF Oxidation: CYP450 enzymes typically oxidize the α-carbon (next to oxygen), leading to ring opening and formation of γ-hydroxybutyric acid derivatives or reactive dicarbonyls.
-
Dioxane Toxicity: 1,4-dioxane is a Group 2B carcinogen. While the substituted ring in a drug molecule is different from the solvent, metabolic cleavage can generate HEAA (2-hydroxyethoxyacetic acid) or glycolaldehyde , which are toxic. The ring opening of dioxane is generally slower than THF due to electronic deactivation, but the metabolites are of higher toxicological concern.
Visualization: Metabolic Pathways
Figure 2: Metabolic liabilities. Both rings undergo oxidative opening, but dioxane metabolites present specific toxicological risks.
References
-
Synthesis of 1,4-Dioxane Building Blocks
-
Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks. Thieme Connect. Link
-
-
Reductive Amination Methodologies
-
Toxicity Profiles
-
THF in Drug Discovery
-
Tetrahydrofuran-Containing Pharmaceuticals: Targets and SAR. PubMed. Link
-
-
Dioxane Conformational Analysis
-
Ab Initio Conformational Analysis of 1,4-Dioxane. J. Phys. Chem. A. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 8. lib3.dss.go.th [lib3.dss.go.th]
Methodological & Application
Swern oxidation protocol for 1,4-dioxane-2-methanol
Application Note: High-Fidelity Swern Oxidation Protocol for 1,4-Dioxane-2-Methanol
Executive Summary
This guide details the synthesis of 1,4-dioxane-2-carbaldehyde from 1,4-dioxane-2-methanol using a modified Swern oxidation protocol. While the Swern oxidation is a standard transformation, this specific substrate presents unique challenges due to the high water solubility of the dioxane moiety and the potential volatility of the aldehyde product.
This protocol deviates from standard textbook procedures by introducing a High-Ionic-Strength Workup to prevent product loss during the aqueous phase partition, a common failure mode for small, polar heterocyclic aldehydes.
Strategic Rationale & Mechanistic Insight
Why Swern?
For 1,4-dioxane-2-methanol, the Swern oxidation is superior to metal-based oxidants (e.g., Jones Reagent, PCC) for two reasons:
-
Prevention of Over-oxidation: The target aldehyde is prone to rapid oxidation to the carboxylic acid (1,4-dioxane-2-carboxylic acid) in the presence of water and strong oxidants. Swern conditions are anhydrous.
-
Avoidance of Chelation: Chromium-based reagents can form difficult-to-remove complexes with the chelating oxygens in the dioxane ring.
The Reaction Mechanism
The reaction proceeds through the formation of a dimethylchlorosulfonium ion (the active oxidant), which reacts with the alcohol to form an alkoxysulfonium ylide.[1][2] The addition of a base (Triethylamine) triggers an intramolecular elimination, releasing dimethyl sulfide (DMS) and generating the carbonyl.[1][3]
Figure 1: Mechanistic pathway of the Swern Oxidation emphasizing the critical intermediate states.
Experimental Design
Reagents & Stoichiometry
Note: Stoichiometry is calculated relative to the alcohol (1.0 equiv).
| Component | Role | Equiv. | Notes |
| 1,4-Dioxane-2-methanol | Substrate | 1.0 | Starting material.[2][4][5] |
| Oxalyl Chloride | Activator | 1.5 | Freshly distilled recommended. |
| DMSO | Oxidant Source | 2.5 | Must be anhydrous. |
| Triethylamine (Et3N) | Base | 5.0 | Excess required to quench HCl salts. |
| Dichloromethane (DCM) | Solvent | [0.2 M] | Anhydrous; maintain concentration. |
Critical Safety Parameters
-
Gas Evolution: The reaction releases CO and CO2 rapidly upon activation. Ensure open vent lines (bubbler).
-
DMS Management: Dimethyl sulfide is generated.[1][2][3][6] All glassware must be rinsed with bleach (sodium hypochlorite) immediately post-reaction to oxidize DMS (stench) to DMSO (odorless).
Step-by-Step Protocol
Phase 1: Activation (The "Swern Reagent")
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvent: Add anhydrous DCM to the flask (calculate volume for 0.2 M final concentration).
-
Cooling: Cool the solvent to -78°C using a dry ice/acetone bath. Crucial: Internal temperature must remain below -60°C to prevent Pummerer rearrangement.
-
Activator Addition: Add Oxalyl Chloride (1.5 equiv) via syringe.
-
DMSO Addition: Mix DMSO (2.5 equiv) with a small volume of DCM. Add this solution dropwise to the oxalyl chloride solution over 15 minutes.
-
Observation: Gas evolution (CO/CO2) will occur.[3] Stir for 15 minutes at -78°C.
-
Phase 2: Oxidation[1][2][3][5]
-
Substrate Addition: Dissolve 1,4-dioxane-2-methanol (1.0 equiv) in a minimum amount of DCM. Add this solution dropwise to the activated DMSO mixture.
-
Rate: Slow dropwise to maintain T < -65°C.
-
Time: Stir for 45 minutes at -78°C. The solution will likely turn cloudy as the alkoxysulfonium salt forms.
-
Phase 3: Elimination & Quench
-
Base Addition: Add Triethylamine (5.0 equiv) dropwise.
-
Exotherm Warning: This step is exothermic.[6] Monitor temperature closely.
-
-
Warming: Allow the reaction to stir at -78°C for 10 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 30–60 minutes. The mixture will become a thick white slurry (Et3N·HCl salts).
Phase 4: High-Ionic-Strength Workup (Critical Step)
Standard aqueous workups often fail here because the dioxane aldehyde is water-soluble. Follow this modified procedure:
-
Quench: Add Saturated Aqueous NaCl (Brine) directly to the reaction mixture at 0°C. Do not use pure water.
-
Separation: Separate the organic layer.
-
Back-Extraction: Extract the aqueous layer 3 times with DCM .
-
Optimization: If yield is low, use 10% isopropanol in Chloroform for back-extraction to pull the polar aldehyde from the brine.
-
-
Drying: Combine organic layers, dry over anhydrous Na2SO4 (Sodium Sulfate), and filter.
-
Concentration: Remove solvent under reduced pressure (Rotovap).
-
Caution: The product may be volatile.[1] Do not heat the water bath above 30°C. Do not apply high vacuum for extended periods.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 1,4-dioxane-2-carbaldehyde.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product lost to aqueous layer. | Saturate aqueous layer with solid NaCl before extraction. Use CHCl3/IPA (3:1) for extraction.[2] |
| No Reaction | Water in reagents (DMSO). | Distill DMSO over CaH2 or store over 4Å molecular sieves prior to use. |
| Side Products | Pummerer Rearrangement. | Ensure temperature stays <-60°C during activation and substrate addition. |
| Stench | DMS release. | Vent into a bleach trap. Rinse all glassware with dilute bleach before removing from hood. |
References
-
Omura, K., & Swern, D. (1978).[1][3][6][7] Oxidation of alcohols by "activated" dimethyl sulfoxide.[1][3][6][7] A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.[6][7] Link
-
Tidwell, T. T. (1990).[1][7] Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update. Synthesis, 1990(10), 857-870. Link
-
Mancuso, A. J., & Swern, D. (1981).[1] Activated dimethyl sulfoxide: useful reagents for synthesis.[1][3] Synthesis, 1981(03), 165-185. Link
Sources
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. Swern Oxidation | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Application Notes and Protocols for the Reductive Amination of 1,4-Dioxane-2-carboxaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1,4-Dioxane Moiety in Medicinal Chemistry
The 1,4-dioxane scaffold is a privileged motif in modern drug discovery, valued for its ability to improve the physicochemical properties of lead compounds, such as aqueous solubility and metabolic stability.[1][2][3] Its incorporation into small molecules can significantly impact their pharmacokinetic profiles. The synthesis of amine derivatives of 1,4-dioxane, specifically those derived from 1,4-dioxane-2-carboxaldehyde, provides a versatile entry point for introducing this valuable fragment into a diverse range of molecular architectures.[2][4] Reductive amination stands out as a robust and widely utilized method for forging the crucial carbon-nitrogen bond in these syntheses, offering high yields and broad functional group tolerance.[5][6][7] This guide provides a comprehensive overview of the reductive amination of 1,4-dioxane-2-carboxaldehyde, detailing the underlying mechanism, offering optimized protocols, and addressing common challenges to empower researchers in their synthetic endeavors.
The Mechanism of Reductive Amination: A Two-Step Cascade
Reductive amination is a powerful one-pot reaction that seamlessly combines the formation of an imine or iminium ion with its subsequent reduction to the corresponding amine.[5][8][9][10] The reaction proceeds through a well-established two-step mechanism:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of 1,4-dioxane-2-carboxaldehyde. This is followed by dehydration to form an imine intermediate.[9] Under weakly acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.[5][11][12] The removal of water drives the equilibrium towards the formation of the imine/iminium ion.[9]
-
Hydride Reduction: A mild and selective reducing agent, introduced into the reaction mixture, then delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.[8][10] The choice of reducing agent is critical to ensure that the aldehyde is not prematurely reduced before imine formation.[5][8]
Figure 1: Generalized mechanism of reductive amination.
Selecting the Optimal Reducing Agent: A Comparative Overview
The success of a reductive amination hinges on the choice of the reducing agent. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde.[8][12]
| Reducing Agent | Key Characteristics | Recommended Solvents | Cautions & Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for imines and iminium ions.[11][13][14][15] Generally gives high yields and fewer side products.[13][15] Tolerates a wide range of functional groups.[12][13] | Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile (ACN)[11][13][16] | Water-sensitive; not compatible with methanol.[14][16] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild reducing agent, effective at slightly acidic pH.[8][17] Not water-sensitive and can be used in protic solvents like methanol.[16][17] | Methanol (MeOH), Ethanol (EtOH)[16] | Highly toxic and generates toxic cyanide byproducts.[12] Lewis acids (e.g., ZnCl₂) may be needed for less reactive substrates.[16][17] |
| Sodium Borohydride (NaBH₄) | Stronger reducing agent that can also reduce aldehydes and ketones.[5][16] Should be added after sufficient time for imine formation.[16] | Methanol (MeOH), Ethanol (EtOH)[16] | Risk of reducing the starting aldehyde, leading to lower yields of the desired amine.[5][8] |
For the reductive amination of 1,4-dioxane-2-carboxaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reagent due to its high selectivity, broad functional group tolerance, and superior performance in minimizing side reactions.[11][13][15]
Detailed Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
This protocol is suitable for a wide range of primary and secondary amines.
Figure 2: General workflow for reductive amination.
Materials:
-
1,4-Dioxane-2-carboxaldehyde
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,4-dioxane-2-carboxaldehyde (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DCE (0.1-0.2 M), add sodium triacetoxyborohydride (1.3-1.5 eq) portion-wise at room temperature. For weakly basic amines, the addition of 1-2 equivalents of acetic acid may be beneficial.[11]
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM or EtOAc (3 x volume of aqueous phase).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amine.
Protocol 2: Stepwise Procedure for Primary Amines Prone to Dialkylation
A common side reaction with primary amines is the formation of the dialkylated product.[11] A stepwise procedure can mitigate this issue.[13]
Step A: Imine Formation
-
Dissolve 1,4-dioxane-2-carboxaldehyde (1.0 eq) and the primary amine (1.0 eq) in methanol (MeOH).
-
Stir the mixture at room temperature for 1-3 hours to allow for imine formation. The formation can be monitored by NMR or LC-MS.
Step B: Reduction
-
Cool the methanolic solution of the pre-formed imine to 0 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.0-1.2 eq) in small portions.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Follow the work-up and purification steps outlined in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Insufficient reaction time- Inactive reducing agent- Poorly soluble starting materials[18] | - Extend the reaction time and continue monitoring.- Use a fresh batch of NaBH(OAc)₃.- Use a co-solvent like THF to improve solubility. |
| Formation of Alcohol Byproduct | - Use of a non-selective reducing agent- Presence of water in the reaction | - Use the highly selective NaBH(OAc)₃.- Ensure all reagents and solvents are anhydrous. |
| Dialkylation with Primary Amines | - The product primary amine is more nucleophilic than the starting amine. | - Use a slight excess of the primary amine (up to 5 mol%).[11]- Employ the stepwise procedure (Protocol 2).[13][19] |
| Difficulty in Product Isolation | - Product is highly polar or water-soluble. | - Use a more polar solvent system for extraction (e.g., a mixture of DCM and isopropanol).- Consider solid-phase extraction (SPE) techniques. |
Safety and Handling Precautions
-
1,4-Dioxane-2-carboxaldehyde: Handle in a well-ventilated fume hood.[20][21] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[20][22] 1,4-Dioxane is a potential carcinogen and can form explosive peroxides upon storage.[21][23] Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[22][23]
-
Sodium Triacetoxyborohydride: Reacts with water and should be handled in a dry environment.
-
1,2-Dichloroethane (DCE): A suspected carcinogen; handle with extreme care in a fume hood.
-
General Precautions: Always conduct reactions in a well-ventilated fume hood.[21] Wash hands thoroughly after handling chemicals.[20][21]
Conclusion
The reductive amination of 1,4-dioxane-2-carboxaldehyde is a highly effective and versatile method for synthesizing a wide array of substituted amines that are valuable building blocks in drug discovery. By understanding the reaction mechanism, carefully selecting the appropriate reducing agent, and following optimized protocols, researchers can efficiently access these important compounds. The use of sodium triacetoxyborohydride is highly recommended for its selectivity and high yields. For challenging substrates, such as primary amines prone to dialkylation, a stepwise approach offers a reliable alternative. Adherence to proper safety protocols is paramount when handling the reagents involved in this transformation.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Organic Reaction Mechanisms. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Organic Reaction Mechanisms. (n.d.). Sodium Cyanoborohydride. [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Myers, A. G. (n.d.). Chemistry 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
- Google Patents. (n.d.). CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl) - N-methyl-methanamine hydrochloride.
-
Royal Society of Chemistry. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
PENTA. (2025, July 22). 1,4-Dioxane - SAFETY DATA SHEET. [Link]
-
University of California. (2013, January 28). 1,4-Dioxane - Standard Operating Procedure. [Link]
-
Alshaher, M. M., & Mustafa, Y. F. (2024). 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. Iraqi Journal of Pharmacy, 22(1), 1-7. [Link]
-
Frontiers in Chemistry. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
Taylor & Francis eBooks. (n.d.). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
ChemRxiv. (n.d.). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. [Link]
-
Journal of Chemical Education. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
Chemos. (n.d.). Safety Data Sheet: 1,4-dioxane. [Link]
-
Chemical Reviews. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-dioxan-2-yl benzoate derivatives using Fe2Ni-MOF material as catalyst. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
PubChem. (n.d.). 1,4-Dioxan-2-ylmethanamine. [Link]
-
Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]
-
iChemical. (n.d.). 1,4-Dioxan-2-ylmethanamine, CAS No. 88277-83-2. [Link]
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Application Notes and Protocols for the Wittig Reaction of 1,4-Dioxane-2-carboxaldehyde
Introduction
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for its remarkable ability to construct carbon-carbon double bonds with high regioselectivity.[1] Discovered by Georg Wittig in 1954, this reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to yield an alkene and triphenylphosphine oxide.[2][3] Its significance was recognized with the Nobel Prize in Chemistry in 1979.[1] The reaction's power lies in its predictability; the double bond forms precisely where the carbonyl group was, a distinct advantage over elimination reactions that can produce isomeric mixtures.[1][4]
This application note provides a detailed guide for performing the Wittig reaction on 1,4-dioxane-2-carboxaldehyde, a substrate of interest in medicinal chemistry and materials science due to the prevalence of the 1,4-dioxane motif in biologically active molecules. The presence of the acetal functionality within the dioxane ring requires careful consideration of reaction conditions to ensure its stability. We will delve into the mechanistic underpinnings, provide step-by-step protocols, and discuss key parameters for optimization, empowering researchers to confidently apply this transformative reaction.
Mechanistic Overview
The mechanism of the Wittig reaction has been a subject of extensive study.[5][6] While initially proposed to proceed through a zwitterionic betaine intermediate, current evidence, particularly in lithium salt-free conditions, supports a concerted [2+2] cycloaddition pathway.[7][8]
The reaction commences with the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the aldehyde.[8] This is followed by the formation of a four-membered ring intermediate called an oxaphosphetane.[9][10] This intermediate is unstable and rapidly decomposes to form the desired alkene and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[10]
Reaction Pathway Visualization
Caption: General workflow of the Wittig reaction.
Experimental Protocols
Part 1: Preparation of the Phosphonium Ylide (Wittig Reagent)
The Wittig reagent is typically prepared in situ from a corresponding phosphonium salt.[11] This salt is synthesized via an SN2 reaction between triphenylphosphine and an alkyl halide.[4][10] The choice of the alkyl halide determines the substituent(s) to be introduced on the newly formed double bond.
Materials:
-
Alkyl halide (e.g., methyltriphenylphosphonium bromide for methylenation)
-
Triphenylphosphine (PPh₃)
-
Anhydrous aprotic solvent (e.g., THF, diethyl ether, toluene)[1]
-
Strong, non-nucleophilic base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), potassium tert-butoxide (t-BuOK))[1]
Protocol for Phosphonium Salt Formation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add the desired alkyl halide (1.0-1.1 eq).
-
Heat the mixture to reflux and maintain for 2-24 hours, monitoring the precipitation of the phosphonium salt.
-
After cooling to room temperature, collect the solid phosphonium salt by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol for Ylide Generation (in situ):
-
Suspend the dried phosphonium salt (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).
-
Slowly add a strong base (1.0 eq). For example, n-BuLi is typically added at -78 °C, while NaH or t-BuOK can be added at 0 °C to room temperature.[11]
-
Allow the mixture to stir for 30-60 minutes. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).
Part 2: Wittig Reaction with 1,4-Dioxane-2-carboxaldehyde
Materials:
-
1,4-Dioxane-2-carboxaldehyde
-
Freshly prepared phosphonium ylide solution
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
To the freshly prepared ylide solution at the appropriate temperature, add a solution of 1,4-dioxane-2-carboxaldehyde (0.9-1.0 eq) in anhydrous THF dropwise over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Part 3: Purification
A significant challenge in the Wittig reaction is the removal of the triphenylphosphine oxide byproduct, which often has similar polarity to the desired alkene product.[12]
Purification Strategies:
-
Column Chromatography: This is the most common method for laboratory-scale purification. The choice of eluent will depend on the polarity of the product.[12]
-
Crystallization: If the alkene product is a solid, recrystallization can be an effective purification method. The triphenylphosphine oxide is often more soluble in solvents like propanol than the alkene product.[13]
-
Chemical Conversion: In cases where separation is particularly difficult, the triphenylphosphine oxide can be converted into a more easily separable derivative. For instance, treatment with oxalyl chloride can precipitate the phosphine oxide as an insoluble salt.[14] Another method involves oxidation with hydrogen peroxide or reaction with iodomethane to form highly polar derivatives that are easily removed by flash chromatography.[15]
Key Experimental Parameters & Optimization
The outcome of the Wittig reaction, including yield and stereoselectivity, is highly dependent on several factors.[16]
| Parameter | Options & Considerations | Expected Outcome & Rationale |
| Ylide Type | Non-stabilized Ylides: (R = alkyl, H)[17] Semi-stabilized Ylides: (R = aryl, vinyl)[1] Stabilized Ylides: (R = CO₂R, CN, COR)[17] | Non-stabilized ylides are highly reactive and generally lead to the formation of (Z)-alkenes under kinetic control.[1][17] Stabilized ylides are less reactive and typically yield (E)-alkenes as the major product due to equilibration to the more stable anti-oxaphosphetane.[1][17] Semi-stabilized ylides often give poor stereoselectivity.[1] |
| Base | Strong, non-nucleophilic bases: n-BuLi, s-BuLi, NaH, KHMDS, t-BuOK[1] Weaker bases (for stabilized ylides): NaOMe, NaOEt, K₂CO₃[18][19] | The choice of base can influence stereoselectivity, particularly in the presence of lithium salts which can affect the intermediate stability.[2][7] For sensitive substrates, milder bases compatible with stabilized ylides are preferable. |
| Solvent | Aprotic solvents: THF, diethyl ether, toluene, DMF[1][12] Protic solvents (for specific cases): Water (with water-soluble phosphonium salts)[12] | Solvent polarity can significantly impact the stereochemical outcome.[20] For non-stabilized ylides, non-polar solvents like toluene favor (Z)-selectivity, while polar solvents can increase the proportion of the (E)-isomer.[21] |
| Temperature | -78 °C to reflux | Lower temperatures are often employed for the generation of reactive, non-stabilized ylides to prevent decomposition. The reaction with the aldehyde is typically allowed to warm to room temperature. The Schlosser modification for (E)-alkene synthesis from non-stabilized ylides requires low temperatures.[2][3] |
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as ylides are strong bases and will be quenched by water.
-
The aldehyde may be prone to oxidation or polymerization; using freshly distilled or purified aldehyde is recommended.[2]
-
For sterically hindered substrates, consider the Horner-Wadsworth-Emmons reaction as an alternative.[2]
-
-
Difficult Purification:
Analytical Characterization
A self-validating protocol requires robust analytical methods to confirm the identity and purity of the synthesized alkene.
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the structure of the product, including the stereochemistry of the double bond (coupling constants for vinylic protons can distinguish between E and Z isomers).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To confirm the disappearance of the aldehyde C=O stretch and the appearance of C=C stretching vibrations.
Conclusion
The Wittig reaction is a powerful and versatile tool for the synthesis of alkenes from 1,4-dioxane-2-carboxaldehyde. By carefully selecting the appropriate ylide, base, and solvent, and by employing robust purification strategies, researchers can achieve high yields of the desired product while maintaining the integrity of the dioxane ring. The protocols and optimization guidelines presented in this application note provide a solid foundation for the successful application of this important transformation in drug discovery and materials science.
References
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. researchgate.net [researchgate.net]
- 6. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. books.rsc.org [books.rsc.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. adichemistry.com [adichemistry.com]
- 18. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Wittig_reaction [chemeurope.com]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. BJOC - Catalytic Wittig and aza-Wittig reactions [beilstein-journals.org]
using 1,4-dioxane-2-carboxaldehyde as a scaffold in peptidomimetics
Application Note: 1,4-Dioxane-2-carboxaldehyde as a Peptidomimetic Scaffold
Executive Summary & Rationale
In modern drug discovery, "escaping flatland" is a priority. Traditional aromatic scaffolds often suffer from poor solubility and lack of 3D complexity. The 1,4-dioxane-2-carboxaldehyde scaffold offers a distinct solution. Unlike its carbocyclic analog (cyclohexane), the 1,4-dioxane ring introduces two ether oxygens that lower lipophilicity (LogP) and act as hydrogen bond acceptors without adding donor capability, thereby improving membrane permeability.
Crucially, this scaffold serves as a bioisostere for proline or
Structural Biology & Conformational Analysis
To use this scaffold effectively, one must understand its spatial behavior. The 1,4-dioxane ring predominantly exists in a chair conformation .
-
The Ether Effect: The C-O bonds are shorter (1.43 Å) than C-C bonds (1.54 Å), slightly compressing the ring compared to cyclohexane.
-
Substituent Orientation: The C2-formyl group (and the subsequent peptidomimetic chain) is subject to two opposing forces:
-
Steric Bulk: Favors the equatorial position to avoid 1,3-diaxial interactions with the axial protons at C3, C5, and C6.
-
Anomeric/Gauche Effects: While less pronounced than in sugars, the adjacent oxygen lone pairs can stabilize axial electronegative substituents via hyperconjugation (
).
-
Design Rule: For peptidomimetics where the side chains are bulky (e.g., benzyl, isobutyl), the equatorial conformer dominates. This projects the peptide backbone in a linear, extended trajectory, making it ideal for mimicking
Figure 1: Conformational decision matrix for 2-substituted 1,4-dioxane scaffolds.
Synthetic Protocol: The "Self-Validating" Workflow
Challenge: 1,4-dioxane-2-carboxaldehyde is chemically labile. It is prone to polymerization and autoxidation to the carboxylic acid or explosive peroxides upon storage. Solution: The aldehyde must be generated in situ or used immediately after isolation. The following protocol utilizes (1,4-dioxan-2-yl)methanol as the stable precursor.
Phase A: Oxidation (Dess-Martin Periodinane)
Why DMP?[1][2] Swern oxidation involves cryogenic temperatures and triethylamine, which can sometimes epimerize the C2 center. DMP is mild, neutral, and preserves chirality.
Reagents:
-
(1,4-Dioxan-2-yl)methanol (1.0 equiv)
-
Dess-Martin Periodinane (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Sodium thiosulfate (
) & Sodium bicarbonate ( )
Step-by-Step:
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve (1,4-dioxan-2-yl)methanol (10 mmol) in anhydrous DCM (50 mL).
-
Oxidation: Add Dess-Martin Periodinane (12 mmol) in one portion at 0°C. Allow to warm to room temperature (RT) and stir for 1.5 hours.
-
Checkpoint: Monitor by TLC (stain with KMnO4; aldehyde appears instantly). Do not over-stir to prevent side reactions.
-
-
Quench: Dilute with diethyl ether (50 mL). Pour into a saturated solution of
and (1:1, 100 mL). Stir vigorously until the organic layer is clear (removes iodine byproducts). -
Isolation: Separate layers. Wash organic phase with brine, dry over
, and concentrate in vacuo at low temperature (<30°C).-
Critical:Do not store. Proceed immediately to Phase B.
-
Phase B: The Ugi 4-Component Reaction (Peptidomimetic Assembly)
This step installs the amino acid side chains and the C-terminal amide in a single pot.
Reagents:
-
Fresh 1,4-dioxane-2-carboxaldehyde (from Phase A)
-
Amine (
): e.g., Benzylamine (mimics Phe) -
Carboxylic Acid (
): e.g., Boc-Gly-OH or Benzoic acid -
Isocyanide (
): e.g., tert-Butyl isocyanide -
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)
Step-by-Step:
-
Imine Formation: Dissolve the aldehyde (1.0 equiv) in MeOH (0.5 M concentration). Add the Amine (1.0 equiv). Stir for 30 mins at RT.
-
Mechanistic Insight: Pre-forming the imine reduces the risk of direct isocyanide addition to the aldehyde (Passerini side-reaction).
-
-
Acid Addition: Add the Carboxylic Acid (1.0 equiv).[3] Stir for 5 mins.
-
Isocyanide Addition: Add the Isocyanide (1.0 equiv).
-
Reaction: Stir at RT for 12–24 hours.
-
Checkpoint: The reaction is often heterogeneous initially but may become clear. LC-MS should show the mass of [Aldehyde + Amine + Acid + Isocyanide - H2O].
-
-
Workup: Evaporate MeOH. Redissolve in EtOAc, wash with 1N HCl (removes unreacted amine), saturated
(removes unreacted acid), and brine. -
Purification: Silica gel chromatography. The 1,4-dioxane scaffold is polar; use a gradient of DCM:MeOH (0 to 5% MeOH).
Figure 2: Synthetic workflow from stable alcohol precursor to final peptidomimetic.
Application Data: Physicochemical Profiling
When comparing the 1,4-dioxane scaffold to standard peptide backbones or carbocyclic analogs, the following data trends are typically observed. Use this table to benchmark your compounds.
| Property | 1,4-Dioxane Scaffold | Cyclohexane Analog | Natural Peptide | Advantage |
| LogP (Lipophilicity) | 0.5 – 1.5 (Lower) | 2.5 – 3.5 (Higher) | Variable | Improved solubility & distribution. |
| Aqueous Solubility | High (>500 µM) | Low (<50 µM) | High | "Ether effect" aids solvation. |
| Microsomal Stability ( | > 60 min | > 60 min | < 10 min | Resistant to proteases (non-native bond). |
| H-Bond Acceptors | 2 (Ring Oxygens) | 0 | Backbone Carbonyls | Interactions with solvent/receptors without donation. |
| Chirality | C2 (Defined) | Complex | L-Amino Acids | Controlled vector projection. |
Protocol for Stability Testing (Microsomal Assay):
-
Incubate 1 µM of the Ugi product with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37°C.
-
Aliquot at 0, 15, 30, and 60 mins. Quench with cold acetonitrile containing internal standard.
-
Analyze by LC-MS/MS.
-
Validation: The 1,4-dioxane ring itself is metabolically robust, though hydroxylation at the C5/C6 position can occur slowly. The primary degradation usually occurs at the amide side chains, not the scaffold core.
References
-
Synthesis of Precursor: Dess-Martin Periodinane Oxidation. Sigma-Aldrich Application Note. Link
-
Scaffold Properties: 1,4-Dioxane Chemical Properties and Stability. PubChem Compound Summary. Link
-
Ugi Reaction Mechanism: The Ugi Four-Component Reaction. Organic Chemistry Portal.[4] Link
-
Conformational Analysis: Conformational Analysis of 1,4-Dioxanes. Science of Synthesis (Thieme).[5] Link
-
Safety Data: 1,4-Dioxane Safety Data Sheet (Peroxide Formation). Merck/Sigma. Link
Sources
Application Note: Precision Synthesis of 1,4-Dioxane-2-Carboxylic Acid
This Application Note and Protocol is designed for researchers and medicinal chemists requiring a high-purity synthesis of 1,4-dioxane-2-carboxylic acid from its aldehyde precursor, 1,4-dioxane-2-carbaldehyde .
This moiety is a critical pharmacophore in modern drug design, serving as a saturated heterocyclic bioisostere for proline, morpholine, and tetrahydrofuran-2-carboxylic acid derivatives.
Executive Summary & Strategic Rationale
The conversion of 1,4-dioxane-2-carbaldehyde to 1,4-dioxane-2-carboxylic acid presents a specific chemoselective challenge: the preservation of the acid-sensitive acetal-like ether linkages within the 1,4-dioxane ring while quantitatively oxidizing the aldehyde.
Traditional oxidants like Jones reagent (CrO₃/H₂SO₄) or Permanganate (KMnO₄) are often too harsh, leading to ring-opening or over-oxidation. The Lindgren-Pinnick oxidation (NaClO₂/NaH₂PO₄) is selected as the gold standard for this protocol. It operates under mild acidic conditions (pH 3–5), utilizes a chlorine scavenger to prevent side reactions, and delivers high yields without compromising the heterocyclic core.
Key Advantages of this Protocol
-
Chemoselectivity: Exclusively targets the aldehyde functionality.
-
Ring Stability: Mild buffering prevents acid-catalyzed ether cleavage.
-
Scalability: Reagents are inexpensive and safe for multi-gram synthesis.
-
Purification: Avoids heavy metal contamination (unlike Chromium-based methods).
Chemical Reaction Pathway
The reaction proceeds via the formation of a chlorous acid intermediate. To visualize the mechanistic flow and stoichiometry, refer to the pathway below.
Figure 1: Mechanistic pathway of the Pinnick oxidation. The scavenger is critical to prevent the hypochlorous acid (HOCl) byproduct from reacting with the ether ring.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Grade |
| 1,4-Dioxane-2-carbaldehyde | 1.0 | Precursor | >95% |
| Sodium Chlorite (NaClO₂) | 1.5 - 2.0 | Oxidant | 80% Tech |
| Sodium Dihydrogen Phosphate | 1.5 | Buffer (pH ~3.5) | ACS |
| 2-Methyl-2-butene | 5.0 - 10.0 | HOCl Scavenger | Reagent |
| tert-Butanol (t-BuOH) | Solvent | Co-solvent | ACS |
| Water (Milli-Q) | Solvent | Solvent | 18 MΩ |
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dioxane-2-carbaldehyde (1.0 equiv) in a mixture of t-BuOH and Water (3:1 v/v). The concentration of the aldehyde should be approximately 0.1 M to 0.2 M.
-
Note: t-BuOH is used because it is stable to chlorite and miscible with water.
-
-
Scavenger Addition: Add 2-methyl-2-butene (5.0 equiv).
-
Critical: This alkene sacrifices itself to react with the hypochlorous acid (HOCl) generated during the reaction, preventing chlorination of the dioxane ring.
-
Step 2: Oxidant Addition
-
Buffer Prep: Prepare a solution of NaClO₂ (1.5 equiv) and NaH₂PO₄ (1.5 equiv) in a minimal amount of water (approx. 20% of the total reaction volume).
-
Controlled Addition: Cool the reaction flask to 0°C (ice bath). Add the oxidant/buffer solution dropwise over 15–30 minutes via an addition funnel or syringe pump.
-
Observation: The solution may turn pale yellow. A slight exotherm is possible; maintain internal temperature <10°C.
-
Step 3: Reaction Monitoring
-
Incubation: Allow the reaction to warm to room temperature (RT) naturally. Stir for 2–4 hours.
-
TLC/HPLC: Monitor consumption of the aldehyde.
-
TLC Stain: Bromocresol Green (for acid detection) or KMnO₄ (for aldehyde persistence). The acid product will likely streak on silica; consider converting a small aliquot to a methyl ester (TMS-diazomethane) for GC/TLC monitoring if resolution is poor.
-
Step 4: Workup & Isolation (Critical for Polar Acids)
The product, 1,4-dioxane-2-carboxylic acid, is highly polar and water-soluble. Standard extraction often fails without modification.
-
Quenching: If residual oxidant remains (starch-iodide paper test positive), add saturated aqueous Na₂SO₃ dropwise until colorless.
-
Solvent Removal: Remove the volatile organic solvent (t-BuOH and excess scavenger) under reduced pressure (Rotavap) at 35°C. You will be left with an aqueous residue.
-
Acidification: Cool the aqueous residue to 0°C. Acidify carefully with 1N HCl to pH ~2.0.
-
Salting Out: Saturate the aqueous layer with solid NaCl . This "salting out" effect significantly improves the partition coefficient of the polar acid into the organic phase.
-
Extraction: Extract exhaustively with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x solvent volume).
-
Alternative: For difficult extractions, use 2-MeTHF or continuous liquid-liquid extraction.
-
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
Purification
-
Crude State: The product usually isolates as a viscous oil or low-melting solid.
-
Recrystallization: If solid, recrystallize from Hexane/EtOAc.
-
Chromatography: If necessary, purify via silica gel chromatography using a gradient of DCM:MeOH (95:5 to 90:10) with 0.1% Acetic Acid additive to prevent tailing.
Workup & Logic Flowchart
The following diagram details the decision matrix for the workup, addressing the solubility challenges inherent to small heterocyclic acids.
Figure 2: Isolation workflow emphasizing the "Salting Out" step required for water-soluble carboxylic acids.
Quality Control & Characterization
Verify the identity of the synthesized 1,4-dioxane-2-carboxylic acid using the following parameters.
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 12.5–13.0 ppm (broad s, 1H) | Appearance of Carboxylic Acid proton. |
| ¹H NMR (DMSO-d₆) | Disappearance of δ 9.5–9.8 ppm | Loss of Aldehyde proton. |
| ¹H NMR (DMSO-d₆) | δ 4.0–4.2 ppm (dd, 1H) | Alpha-proton shift (adjacent to COOH). |
| ¹³C NMR | δ ~170–175 ppm | Carbonyl carbon of the acid. |
| LC-MS (ESI-) | [M-H]⁻ = 131.03 m/z | Ionization in negative mode is preferred for acids. |
| Appearance | White solid or colorless oil | High purity usually yields a solid. |
Troubleshooting Guide
Issue: Low Yield after Extraction.
-
Cause: High water solubility of the product.
-
Fix: Ensure the aqueous layer is fully saturated with NaCl. Switch extraction solvent to 2-Butanone (MEK) or 2-Methyltetrahydrofuran (2-MeTHF), which are more polar but immiscible with salt water.
Issue: Chlorinated Byproducts.
-
Cause: Insufficient scavenger or high temperature.
-
Fix: Increase 2-methyl-2-butene to 10 equivalents. Ensure temperature remains <10°C during oxidant addition.
Issue: Incomplete Oxidation.
-
Cause: Old NaClO₂ (decomposed).
-
Fix: Titrate NaClO₂ or use a fresh batch. Add 0.5 equiv extra NaClO₂ and stir longer.
References
-
Pinnick Oxidation (Primary Method): Bal, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes."[1] Tetrahedron1981 , 37, 2091-2096.
-
Lindgren Modification (Buffer System): Lindgren, B. O.; Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl Groups) by Oxidation with Chlorite." Acta Chemica Scandinavica1973 , 27, 888.
-
1,4-Dioxane Scaffold in Medicinal Chemistry: Horgan, C.; O'Sullivan, T. P. "Recent developments in the practical application of novel carboxylic acid bioisosteres." Current Medicinal Chemistry2022 , 29(13).
-
General Aldehyde Oxidation Guide: Tojo, G.; Fernandez, M. Oxidation of Aldehydes to Carboxylic Acids. Springer Science & Business Media, 2007 .
Sources
Troubleshooting & Optimization
Technical Support Center: Stability of 1,4-Dioxane-2-Carboxaldehyde in Aqueous Solution
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,4-dioxane-2-carboxaldehyde. This resource provides in-depth answers and troubleshooting workflows based on established principles of organic chemistry to address the stability challenges of this molecule in aqueous environments. While the 1,4-dioxane ring itself is known for its chemical stability, the reactivity of the appended aldehyde group is the primary determinant of its behavior and longevity in aqueous solutions.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for 1,4-dioxane-2-carboxaldehyde when dissolved in water?
The principal pathway for the instability of any aldehyde in an aqueous solution is the reversible nucleophilic addition of water to the carbonyl carbon. This reaction forms a geminal diol, also known as a hydrate.[4][5][6] This is not a degradation in the sense of irreversible decomposition but an equilibrium state that can significantly reduce the concentration of the free aldehyde, impacting reaction kinetics and quantification. The equilibrium position depends on factors like temperature and the electronic nature of the groups attached to the carbonyl.[6]
Q2: How does pH impact the stability of my aqueous solution?
Both acidic and basic conditions can accelerate transformations of the aldehyde.
-
Acidic Conditions (pH < 6): Acid catalyzes the hydration of the aldehyde to the geminal diol.[4][5] While the 1,4-dioxane ether linkages are generally stable, very strong acidic conditions could potentially promote ring-opening over extended periods.[7]
-
Neutral Conditions (pH 6-8): This range generally offers the best stability, though the equilibrium with the hydrate form will still exist.
-
Basic Conditions (pH > 8): Base also catalyzes hydrate formation.[6] Furthermore, aldehydes with α-hydrogens, such as 1,4-dioxane-2-carboxaldehyde, can undergo base-catalyzed reactions like aldol additions or other condensation reactions, leading to impurities.
Q3: I'm observing a new impurity over time that I suspect is an acid. What is happening?
Aldehydes are highly susceptible to oxidation, which converts them into the corresponding carboxylic acid (1,4-dioxane-2-carboxylic acid). This process can be initiated by:
-
Dissolved Oxygen: Atmospheric oxygen dissolved in the aqueous solution can slowly oxidize the aldehyde.
-
Trace Metal Contaminants: Metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation reactions.
-
Peroxides: Ethers like 1,4-dioxane can form explosive peroxides upon prolonged exposure to air and light.[1][8][9] These peroxides can also act as oxidants.
Q4: What are the best practices for preparing and storing aqueous solutions of 1,4-dioxane-2-carboxaldehyde?
To maximize stability and ensure experimental reproducibility, adhere to the following guidelines:
-
Use High-Purity Water: Employ deionized, distilled, or HPLC-grade water to minimize catalytic impurities.
-
Control the Atmosphere: Prepare solutions using water that has been degassed (e.g., by sonication or sparging with nitrogen or argon) to remove dissolved oxygen. Store the final solution under an inert atmosphere.
-
Buffer the Solution: If compatible with your experimental design, use a buffer to maintain a neutral pH (e.g., a phosphate buffer at pH 7.0-7.4).
-
Store Cold and Dark: Store solutions at low temperatures (2-8 °C) and in amber vials or protected from light to minimize oxidation and potential peroxide formation.
-
Prepare Fresh: The most reliable approach is to prepare solutions fresh before each experiment.
Troubleshooting Guide: Diagnosing Instability
Encountering unexpected results? Use this guide to diagnose and resolve common stability issues.
Problem: Significant loss of the starting material peak and/or the appearance of new, unidentified peaks in your analytical chromatogram (HPLC, GC-MS).
Use the following workflow to systematically identify the cause.
Caption: Aldehyde-Hydrate Equilibrium in Aqueous Solution.
Irreversible Oxidation
The aldehyde functional group can be irreversibly oxidized to a carboxylic acid, a common degradation pathway leading to permanent loss of the starting material.
Caption: Oxidation of the Aldehyde to a Carboxylic Acid.
Factors Influencing Stability
| Factor | High Risk Condition | Recommended Condition | Rationale |
| pH | < 6 or > 8 | 6.5 - 7.5 (Buffered) | Minimizes acid/base catalysis of hydration and side reactions. [4][6] |
| Temperature | > 25°C | 2 - 8°C | Slows reaction rates for all degradation pathways. |
| Atmosphere | Air (Oxygen) | Inert (Nitrogen, Argon) | Prevents oxidation of the aldehyde group. |
| Light | UV or ambient light | Dark (Amber vials) | Prevents photochemical reactions and peroxide formation in the ether. [1] |
| Solvent Purity | Tap water, old solvents | HPLC-grade, freshly opened | Avoids trace metals and other impurities that can catalyze degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol is designed to maximize the short-term stability of your compound for experimental use.
-
Solvent Preparation:
-
Dispense the required volume of HPLC-grade water into a clean glass container.
-
Degas the water by sparging with high-purity nitrogen or argon gas for 15-20 minutes. Alternatively, sonicate the water under vacuum for 10-15 minutes.
-
If buffering, add a non-reactive buffer salt (e.g., sodium phosphate) to achieve the desired pH (typically 7.0) and concentration.
-
-
Solution Preparation:
-
Accurately weigh the required mass of 1,4-dioxane-2-carboxaldehyde in a clean, tared vial.
-
Under a gentle stream of inert gas, add the degassed solvent/buffer to the vial to achieve the target concentration.
-
Cap the vial immediately and vortex or sonicate briefly until the solid is fully dissolved.
-
-
Storage:
-
Use a PTFE-lined screw cap to ensure an airtight seal.
-
Wrap the vial in aluminum foil or use an amber glass vial to protect from light.
-
Store the solution in a refrigerator at 2-8 °C.
-
For best results, use the solution within 24-48 hours of preparation.
-
Protocol 2: Monitoring Stability by HPLC-UV
This is a general-purpose method to track the concentration of the parent aldehyde over time.
-
Instrumentation and Columns:
-
An HPLC system with a UV detector.
-
A C18 reverse-phase column is a suitable starting point.
-
-
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or a suitable buffer, is often effective. Formic acid helps with peak shape but note that it will create an acidic environment. A neutral buffer like phosphate is preferable if acid sensitivity is a concern.
-
Example Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
-
Analysis Procedure:
-
Prepare your aqueous solution of 1,4-dioxane-2-carboxaldehyde according to Protocol 1.
-
Immediately after preparation (t=0), inject a sample onto the HPLC and record the chromatogram. Integrate the peak area of the aldehyde.
-
Store the stock solution under the desired test conditions (e.g., at room temperature on the benchtop vs. refrigerated and protected from light).
-
At specified time points (e.g., 1, 4, 8, 24 hours), inject another aliquot from the stock solution.
-
Compare the peak area of the aldehyde at each time point to the t=0 value to determine the percentage of compound remaining. Monitor for the growth of new peaks, which indicate degradation products. Analytical methods for the parent compound, 1,4-dioxane, often use GC-MS, which would also be effective here, particularly for identifying byproducts. [10][11][12]
-
References
-
Stefan, M. I., & Bolton, J. R. (1998). Mechanism of the Degradation of 1,4-Dioxane in Dilute Aqueous Solution Using the UV/Hydrogen Peroxide Process. Environmental Science & Technology, 32(11), 1588-1595. [Link]
-
Eawag. (2009). 1,4-Dioxane Degradation Pathway. Eawag-BBD. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,4-dioxane. [Link]
-
Lumen Learning. (n.d.). 21.3 Formation of hydrates, hemiacetals, acetals. In Organic Chemistry II. [Link]
-
Quiñones, O., & Gu, X. (2014). Oxidation kinetics of degradation of 1,4-dioxane in aqueous solution by H2O2/Fe(II) system. Water SA, 40(1). [Link]
-
Interstate Technology and Regulatory Council (ITRC). (2020). Sampling and Analysis of 1,4-Dioxane. [Link]
-
New Jersey Department of Environmental Protection. (2019). HEALTH-BASED MAXIMUM CONTAMINANT LEVEL SUPPORT DOCUMENT 1,4-DIOXANE. [Link]
-
Canadian Council of Ministers of the Environment (CCME). (2008). CANADIAN SOIL QUALITY GUIDELINES FOR THE PROTECTION OF ENVIRONMENTAL AND HUMAN HEALTH: 1,4-DIOXANE. [Link]
-
Agilent Technologies, Inc. (2019). 1,4-Dioxane Standard - Safety Data Sheet. [Link]
-
Wang, D., et al. (2020). Light-switchable divergent C–H activation and cross-coupling of cyclic ethers with aromatic aldehydes. Chemical Communications. [Link]
-
El-Ghenymy, A., et al. (2015). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Desalination and Water Treatment. [Link]
-
Ashenhurst, J. (2026). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). ANALYTICAL METHODS. In Toxicological Profile for 1,4-Dioxane. [Link]
-
Unspecified Source. (2025). 1,4-Dioxane - SAFETY DATA SHEET. [Link]
-
New York State Department of Health. (n.d.). Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane. [Link]
-
U.S. Environmental Protection Agency (EPA). (2017). Technical Fact Sheet – 1,4-Dioxane. [Link]
-
Khan Academy. (n.d.). Cyclic hemiacetals and hemiketals. [Link]
-
Chemistry LibreTexts. (2022). 10.3: Hemiacetals, Hemiketals, and Hydrates. [Link]
-
The Organic Chemistry Tutor. (2023). Formation of Hemiacetals and acetals (Introductory Organic Chemistry) [Video]. YouTube. [Link]
-
Alpha Analytical. (n.d.). Recommendations for the Low Level Analysis of 1,4-DIOXANE in Aqueous Samples. [Link]
-
Shih, Y. J., et al. (2014). Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation. Environmental Science and Pollution Research, 21(13), 8276-8284. [Link]
-
Quiñones, O., & Gu, X. (2014). Oxidation kinetics of degradation of 1,4-dioxane in aqueous solution by H2O2/Fe(II) system. Water SA, 40(1). [Link]
-
Interstate Technology and Regulatory Council (ITRC). (2020). Environmental Fate, Transport, and Investigation Strategies for 1,4-Dioxane. [Link]
- Gruber, P. R., et al. (1994). Process for the preparation of 1,4-dioxane-2,5-diones. U.S.
-
Chemistry LibreTexts. (2021). 15.12: Cyclic Ethers. [Link]
-
Chemistry Steps. (2023). Reactions of Aldehydes and Ketones with Water. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. In Toxicological Profile for 1,4-Dioxane. [Link]
-
Agilent Technologies, Inc. (2021). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. [Link]
-
Interstate Technology and Regulatory Council (ITRC). (2021). Remediation and Treatment Technologies for 1,4-Dioxane. [Link]
-
EnergyUnleashed. (2017). Synthesis of 1-4 Dioxane [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by reductive etherification. [Link]
-
Mahendra, S., & Alvarez-Cohen, L. (2006). Physical and chemical properties of 1,4-dioxane. ResearchGate. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. ccme.ca [ccme.ca]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 8. fishersci.ca [fishersci.ca]
- 9. chemos.de [chemos.de]
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- 11. dtsc.ca.gov [dtsc.ca.gov]
- 12. agilent.com [agilent.com]
Validation & Comparative
Technical Analysis: FTIR Carbonyl Characteristics of 1,4-Dioxane-2-carboxaldehyde
Topic: FTIR Carbonyl Stretch Frequency of 1,4-Dioxane-2-carboxaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Molecular Profile
1,4-Dioxane-2-carboxaldehyde (CAS: 54605-76-2 / 56217-56-2) is a critical chiral building block in the synthesis of glycomimetics and heterocyclic pharmaceuticals. Unlike simple aliphatic aldehydes, its carbonyl stretching frequency (
This guide analyzes the vibrational spectroscopy of this molecule, comparing it against structural analogs to establish a definitive frequency range for identification and purity assessment.
Key Spectroscopic Signature[1][2]
-
Target Frequency Range: 1735 – 1755 cm⁻¹
-
Primary Driver: Inductive electron withdrawal by the adjacent ether oxygen (O1) increases the bond order of the carbonyl group, shifting the absorption to a higher wavenumber compared to standard saturated aldehydes (~1725 cm⁻¹).
Comparative Frequency Analysis
To validate the spectral identity of 1,4-dioxane-2-carboxaldehyde, we compare it with three distinct structural classes: a standard carbocyclic aldehyde, an acyclic
Table 1: Carbonyl Stretch Comparison of Structural Analogs
| Compound | Structure Type | Mechanistic Insight | |
| Cyclohexanecarboxaldehyde | Carbocyclic (Reference) | 1725 ± 5 | Baseline for saturated aldehydes. No ring strain or inductive effects. |
| Methoxyacetaldehyde | Acyclic | 1740 – 1750 | Strong inductive effect (-I) of the |
| Tetrahydrofuran-2-carboxaldehyde | 5-Membered Heterocycle | 1735 – 1745 | Combined inductive effect and slight ring strain influence. |
| 1,4-Dioxane-2-carboxaldehyde | 6-Membered Heterocycle | 1735 – 1755 | Primary Signal. The 6-membered chair is strain-free, but the O1 inductive effect dominates. |
Mechanistic Deep Dive: The -Alkoxy Shift
In 1,4-dioxane-2-carboxaldehyde, the carbonyl carbon is directly bonded to the ring oxygen (O1). The high electronegativity of oxygen pulls electron density through the
-
Effect: This reduces the contribution of the single-bond resonance structure (
), increasing the double-bond character of the carbonyl. -
Result: The force constant (
) increases, leading to a blue shift (higher wavenumber) of approximately +15 to +20 cm⁻¹ relative to cyclohexanecarboxaldehyde.
Conformational Dynamics & Band Splitting
Unlike planar aromatic aldehydes, 1,4-dioxane-2-carboxaldehyde exists in a dynamic equilibrium between axial and equatorial conformers. This equilibrium is governed by the Generalized Anomeric Effect and steric repulsion.
Diagram 1: Conformational Equilibrium Pathway
The following diagram illustrates the dynamic interconversion that may result in band broadening or splitting in high-resolution spectra.
Caption: Interconversion between axial and equatorial conformers. In
High-Fidelity Experimental Protocol
To obtain reproducible data for this sensitive aldehyde, a standard transmission IR is insufficient due to potential oxidation (to the carboxylic acid) or hydration (to the gem-diol). The following ATR-FTIR (Attenuated Total Reflectance) protocol is recommended.
Protocol: Anaerobic ATR-FTIR Acquisition
Objective: Measure
Materials:
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR Crystal.
-
Resolution: 2 cm⁻¹ (minimum).
-
Scans: 64 scans (to improve Signal-to-Noise).
-
Purge Gas: Dry Nitrogen (
).
Workflow:
-
System Preparation:
-
Purge the optical bench with dry
for 15 minutes to remove water vapor (which interferes with the aldehyde C-H stretch region at 2850 cm⁻¹). -
Acquire a background spectrum of the clean, dry ATR crystal.
-
-
Sample Loading (Critical Step):
-
Note: 1,4-dioxane-2-carboxaldehyde is hygroscopic and autoxidizable.
-
Load the neat liquid sample immediately after opening the vial.
-
Cover the sample with a cap or glass slide during acquisition to prevent evaporation and contact with air.
-
-
Data Acquisition:
-
Collect the sample spectrum.
-
Validation Check: Look for the "Fermi Resonance" doublet characteristic of aldehydes in the C-H stretching region (2820 cm⁻¹ and 2720 cm⁻¹ ). If these are absent, the sample may have oxidized.
-
-
Post-Processing:
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for ensuring spectral integrity of the labile aldehyde.
References
-
NIST Chemistry WebBook. 1,4-Dioxane Spectral Data.[5][6] National Institute of Standards and Technology.[5][6] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for -alkoxy inductive shifts).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 1,4-Dioxane [webbook.nist.gov]
- 6. 1,4-Dioxane [webbook.nist.gov]
A Senior Application Scientist's Guide to Distinguishing 1,4-Dioxane-2-Carboxaldehyde from 1,4-Dioxane Solvent Residues
Introduction: The Analytical Imperative
In the landscape of pharmaceutical development and manufacturing, the control of residual solvents and process-related impurities is paramount to ensuring drug safety and efficacy. 1,4-Dioxane, a common solvent used in various chemical processes, is a well-documented contaminant of concern. Classified as a probable human carcinogen (IARC Group 2B), its presence in final products is strictly regulated to low parts-per-million (ppm) levels in many jurisdictions.[1][2]
The analytical challenge, however, extends beyond the quantification of the parent solvent. Process conditions, degradation pathways, or impure raw materials can introduce structurally similar impurities. One such compound of critical interest is 1,4-dioxane-2-carboxaldehyde. The introduction of a reactive aldehyde functional group fundamentally alters the molecule's chemical and toxicological profile. Aldehydes, as a class, are known for their potential to be genotoxic and cytotoxic, a concern underscored by studies showing that aldehyde by-products of 1,4-dioxane degradation exhibit significant toxicity.[3]
Therefore, a robust analytical strategy must not only quantify 1,4-dioxane residues but also definitively distinguish and identify potentially harmful derivatives like its carboxaldehyde counterpart. This guide provides an in-depth comparison of analytical methodologies, offering field-proven insights and validated protocols to empower researchers and quality control professionals in this critical task.
Chapter 1: Comparative Physicochemical and Toxicological Profiles
Understanding the fundamental differences between the solvent and its aldehyde derivative is the first step in developing a selective analytical method. The key differentiator is the aldehyde group (-CHO) attached to the dioxane ring, which introduces polarity and a reactive carbonyl center.
| Property | 1,4-Dioxane | 1,4-Dioxane-2-carboxaldehyde | Rationale for Analytical Impact |
| Chemical Structure | The aldehyde group provides a unique target for both spectroscopy and chemical derivatization. | ||
| Molar Mass | 88.11 g/mol | 116.12 g/mol | Easily differentiated by mass spectrometry. |
| Boiling Point | 101 °C | Estimated >150 °C | Sufficiently different for effective chromatographic separation by Gas Chromatography (GC). |
| Key Functional Groups | Cyclic Ether (C-O-C) | Cyclic Ether (C-O-C), Aldehyde (C=O, C-H) | The aldehyde C=O and C-H bonds yield highly characteristic signals in IR and NMR spectroscopy. |
| Toxicological Profile | IARC Group 2B, probable human carcinogen.[1][4] | Potential for genotoxicity due to the aldehyde group. Aldehyde byproducts of dioxane are known to be geno- and cytotoxic.[3] | The potential for increased toxicity necessitates specific identification and control. |
Chapter 2: The Analytical Challenge: A Fork in the Road
The primary challenge lies in selecting a method that can unambiguously resolve and identify two structurally similar, volatile organic compounds that may be present at trace levels within a complex sample matrix. A method optimized solely for 1,4-dioxane might misidentify or overlook its aldehyde derivative, leading to an incomplete risk assessment.
Caption: Logical workflow of impurity analysis.
Chapter 3: A Comparative Analysis of Methodologies
No single technique is universally superior; the optimal choice depends on the analytical goal, be it routine quantification, definitive identification, or structural confirmation.
3.1 Gas Chromatography-Mass Spectrometry (GC-MS)
The Workhorse for Volatiles. GC-MS is the most common and powerful technique for analyzing 1,4-dioxane and is highly suitable for differentiating the carboxaldehyde.[5][6][7]
-
Causality of Choices:
-
Separation: The significant difference in boiling points allows for excellent chromatographic separation on a mid-to-high polarity column (e.g., a DB-624 or a WAX phase). The polar aldehyde interacts more strongly with the stationary phase, resulting in a later retention time than the less polar dioxane.
-
Detection: The mass spectrometer provides definitive identification. 1,4-Dioxane will show its molecular ion at m/z 88. 1,4-Dioxane-2-carboxaldehyde will have a molecular ion at m/z 116 and will exhibit characteristic aldehyde fragmentation patterns (e.g., loss of the -CHO group, m/z 29).
-
Sample Introduction: Static headspace is the preferred injection technique.[6][8] It isolates the volatile analytes from non-volatile matrix components (excipients, APIs), protecting the instrument and reducing interference. This is crucial for achieving low detection limits in complex products.[5]
-
3.2 High-Performance Liquid Chromatography (HPLC)
The Selective Tool via Derivatization. Direct HPLC analysis is challenging because both compounds lack a strong UV chromophore.[9][10] However, the aldehyde's reactivity can be leveraged for highly selective analysis.
-
Causality of Choices:
-
Direct Analysis: Detection at low UV wavelengths (e.g., <210 nm) is possible but suffers from low sensitivity and high potential for interference from other matrix components.
-
Derivatization: The aldehyde can be selectively reacted with 2,4-dinitrophenylhydrazine (DNPH). This reaction creates a 2,4-dinitrophenylhydrazone derivative that is intensely colored and absorbs strongly in the visible range (~365 nm). This approach offers two major advantages:
-
Selectivity: Only aldehydes and ketones will react, eliminating interference from the 1,4-dioxane solvent.
-
Sensitivity: The molar absorptivity of the derivative is extremely high, enabling quantification at much lower levels than direct UV detection.
-
-
3.3 Spectroscopic Confirmation (NMR & FTIR)
The Gold Standard for Structural Elucidation. While not typically used for routine quantification due to lower throughput and sensitivity, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for confirming the identity of an unknown peak or for characterizing reference standards.
-
¹H NMR Spectroscopy:
-
1,4-Dioxane: Exhibits a simple, single peak around 3.7 ppm due to the high symmetry of the molecule, where all 8 protons are chemically equivalent.[11][12]
-
1,4-Dioxane-2-carboxaldehyde: Will show a much more complex spectrum. Most diagnostically, a signal for the aldehyde proton will appear far downfield, typically in the 9-10 ppm region, where few other signals occur.[13] The protons on the dioxane ring will become non-equivalent, leading to a complex pattern of multiplets.
-
-
FTIR Spectroscopy:
-
1,4-Dioxane: The spectrum is dominated by C-H stretching vibrations (~2800-3000 cm⁻¹) and strong C-O-C ether stretching vibrations (~1100 cm⁻¹).[14][15]
-
1,4-Dioxane-2-carboxaldehyde: The defining feature will be a strong, sharp carbonyl (C=O) stretching absorption around 1720-1740 cm⁻¹.[13] Additionally, two characteristic aldehyde C-H stretching bands will appear near 2720 cm⁻¹ and 2820 cm⁻¹.[13] The presence of these three peaks is definitive proof of the aldehyde functionality.
-
Summary of Methodologies
| Technique | Selectivity | Sensitivity (Trace Analysis) | Throughput | Primary Application |
| GC-MS (Headspace) | High | Excellent | High | Routine QC: Simultaneous quantification of both compounds. |
| HPLC-UV (Direct) | Low | Poor | High | Not Recommended. |
| HPLC-UV (with DNPH) | Excellent (for Aldehyde) | Excellent | Medium | Confirmatory: Selective identification & quantification of the aldehyde. |
| ¹H NMR Spectroscopy | Absolute | Low | Low | Structural Confirmation: Definitive identification of standards or isolates. |
| FTIR Spectroscopy | High | Low-Medium | High | Screening (Pure Samples): Rapid identification of functional groups. |
Chapter 4: Validated Experimental Protocols
The following protocols represent self-validating systems, incorporating internal standards and confirmatory steps to ensure data integrity.
Protocol 1: Headspace GC-MS for Simultaneous Quantification
This method is designed for the routine analysis of drug products for both 1,4-dioxane and its carboxaldehyde derivative.
Sources
- 1. ysi.com [ysi.com]
- 2. Dioxane in Consumer Products: Is the Guidance Changing? | RSSL [rssl.com]
- 3. Cyto- and geno-toxicity of 1,4-dioxane and its transformation products during ultraviolet-driven advanced oxidation processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. nj.gov [nj.gov]
- 5. certified-laboratories.com [certified-laboratories.com]
- 6. agilent.com [agilent.com]
- 7. A novel protocol for quantitative determination of 1,4-dioxane in finished cleaning products - www.impactanalytical.com [impactanalytical.com]
- 8. youngin.com [youngin.com]
- 9. Assay of 1,4-dioxane in commercial cosmetic products by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 1,4-Dioxane(123-91-1) 1H NMR spectrum [chemicalbook.com]
- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. 1,4-Dioxane [webbook.nist.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
